

Suprafenacine discovery and development history

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Compound of Interest

Compound Name: *Suprafenacine*

Cat. No.: *B1682720*

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An In-Depth Technical Guide to the Discovery and Development of **Suprafenacine**

Introduction

Suprafenacine (SRF) is a novel indazole-hydrazide derivative identified as a potent anticancer agent that functions by destabilizing microtubules. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of **Suprafenacine**, tailored for researchers, scientists, and drug development professionals. The information presented is based on the available scientific literature, which currently centers on a key study that first identified and characterized the compound.

Discovery of Suprafenacine

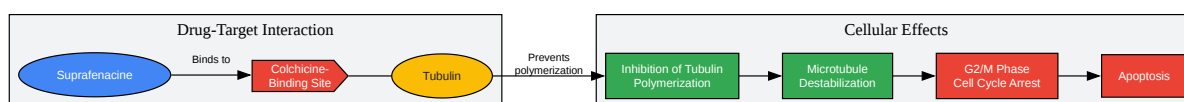
Suprafenacine was identified through a target-based in-silico screening of a chemical library from ChemDiv. The primary goal of this screening was to discover novel small molecules that could bind to tubulin, a well-validated target for cancer therapy. The initial virtual screening identified several hits, which were then subjected to experimental validation for their ability to inhibit both cellular proliferation and tubulin polymerization.

Among the tested compounds, an indazole hydrazide derivative, 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid [1-(3-hydroxy-4-methoxy-phenyl)-meth-(E)-ylidene]-hydrazide, showed significant potential by potently inhibiting microtubule polymerization. This lead compound underwent further chemical optimization, leading to the synthesis of **Suprafenacine**

(4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid [1p-tolyl-meth-(E)-ylidene]-hydrazide), which demonstrated potent anticancer properties.

Mechanism of Action

Suprafenacine exerts its anticancer effects by targeting microtubule dynamics. It binds to the colchicine-binding site on tubulin, thereby inhibiting tubulin polymerization. This disruption of microtubule formation leads to the destabilization of the microtubule network within cancer cells. The compromised microtubule function results in a cascade of cellular events, beginning with an arrest of the cell cycle in the G2/M phase. Prolonged arrest at this checkpoint ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.



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Caption: Mechanism of action of **Suprafenacine**, from tubulin binding to apoptosis.

Quantitative Data

The following table summarizes the key quantitative data reported for the lead compound and **Suprafenacine**.

| Compound | Assay | IC50 Value (μM) |
|--|------------------------|--|
| 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid [1-(3-hydroxy-4-methoxy-phenyl)-meth-(E)-ylidene]-hydrazide | Tubulin Polymerization | 0.77 |
| Suprafenacine (SRF) | Tubulin Polymerization | Not explicitly stated in the provided text |
| Suprafenacine (SRF) | Cellular Proliferation | Not explicitly stated in the provided text |

Note: The IC50 value for the optimized **Suprafenacine** in tubulin polymerization and cellular proliferation assays was not explicitly provided in the referenced abstract.

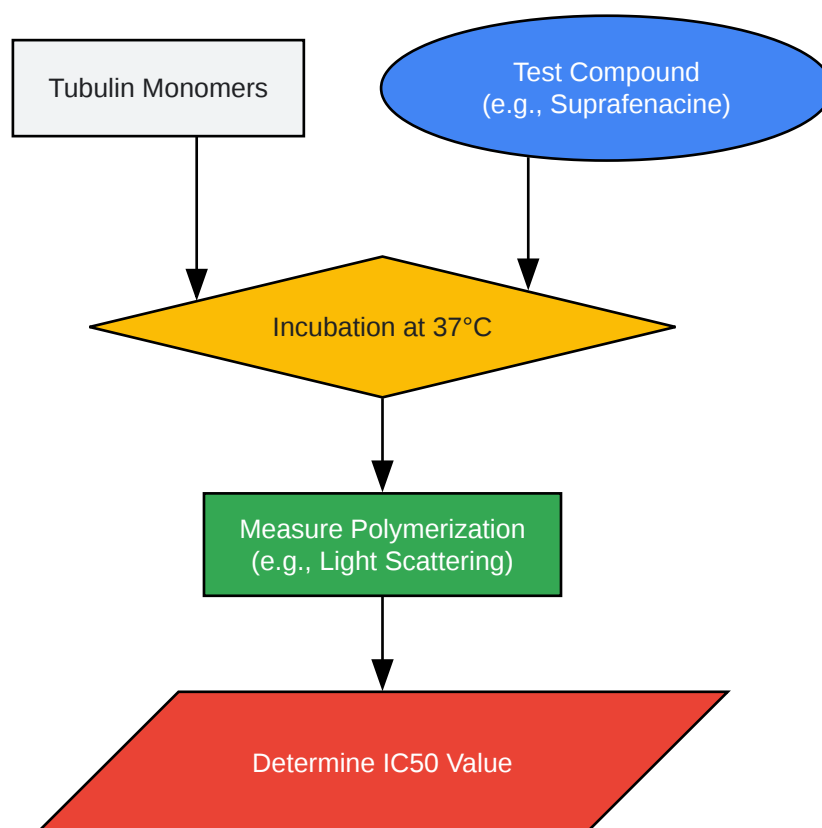
Experimental Protocols

In Silico Screening

The discovery of the initial lead compound was facilitated by a target-based in silico screening of a ChemDiv chemical library. This computational approach involved docking small molecules to the colchicine-binding site of tubulin to predict their binding affinity and identify potential inhibitors of tubulin polymerization.

Tubulin Polymerization Assay

The ability of the identified compounds to inhibit tubulin polymerization was assessed experimentally. While the detailed protocol is not provided in the abstract, a typical tubulin polymerization assay involves monitoring the change in light scattering or fluorescence of a reporter molecule as tubulin monomers polymerize into microtubules in the presence and absence of the test compound. The IC50 value, representing the concentration of the compound required to inhibit 50% of tubulin polymerization, is then determined.



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Caption: General workflow for a tubulin polymerization assay.

Caspase-3 Activity Assay

To confirm that cell death occurs via apoptosis, the activity of caspase-3, a key executioner caspase, was measured. The protocol involved the following steps:

- Cell lysates were prepared from both untreated (control) and **Suprafenacine**-treated cells.
- Lysates were clarified by centrifugation at 15,000 g for 20 minutes at 4°C.
- The supernatant containing the cellular proteins was collected.
- In a 96-well plate, a reaction mixture was prepared containing the cell lysate, DTT, Caspase Assay Buffer, and deionized water.
- The colorimetric substrate Ac-DEVD-pNA (2 µl of a 10 mM stock) was added to each well to a final volume of 100 µl.

- The plate was incubated at 20-22°C for 4 hours.
- The absorbance was measured at 405 nm using a microplate reader to quantify the amount of p-nitroaniline released, which is proportional to caspase-3 activity.

Conclusion

Suprafenacine represents a promising novel anticancer agent with a well-defined mechanism of action targeting microtubule dynamics. Its discovery through in-silico screening highlights the power of computational methods in modern drug discovery. The subsequent experimental validation confirmed its ability to inhibit tubulin polymerization, induce G2/M cell cycle arrest, and trigger apoptosis in cancer cells. Further preclinical and clinical development will be necessary to fully elucidate the therapeutic potential of **Suprafenacine**.

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